Boiling-Point Differential: 3'-Azetidinomethyl-2-carboethoxybenzophenone Exhibits a Lower Predicted BP than the 2,3'-Isomer
The predicted boiling point of 3'-azetidinomethyl-2-carboethoxybenzophenone at atmospheric pressure (760 mmHg) is 447.3 °C, approximately 40 °C lower than that of its positional isomer 2-azetidinomethyl-3'-carboethoxybenzophenone (487.2 °C), as reported by ChemSrc . This difference is consistent with altered molecular shape and dipole-moment orientation arising from the different substitution pattern.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 447.3 °C |
| Comparator Or Baseline | 2-Azetidinomethyl-3'-carboethoxybenzophenone (CAS 898754-56-8): 487.2 °C |
| Quantified Difference | Δ ≈ -39.9 °C (target lower) |
| Conditions | Predicted values from ChemSrc database using molecular descriptor calculations |
Why This Matters
A 40 °C lower boiling point can simplify vacuum distillation, reduce thermal-degradation risk, and lower energy cost during large-scale purification, directly impacting procurement decisions for kilo-lab or pilot-plant campaigns.
